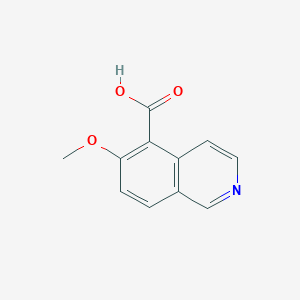

6-Methoxyisoquinoline-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxyisoquinoline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-3-2-7-6-12-5-4-8(7)10(9)11(13)14/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVXEEQLEQXOSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 6 Methoxyisoquinoline 5 Carboxylic Acid and Analogues

Conventional and Modified Cyclization Approaches

Traditional methods for isoquinoline (B145761) synthesis often rely on the cyclization of acyclic precursors. These well-established reactions provide reliable access to the isoquinoline core, and various modifications have been developed to improve their efficiency and substrate scope.

Pomeranz–Fritsch and Schlittler–Müller Reactions

The Pomeranz–Fritsch reaction, first reported in 1893, is a classic method for synthesizing isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comwikipedia.org The reaction typically involves the condensation of an aromatic aldehyde with an aminoacetal, followed by ring closure using a strong acid like sulfuric acid. thermofisher.comwikipedia.org

A significant modification, known as the Schlittler–Müller reaction, utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) semiacetal as starting materials. drugfuture.comdrugfuture.com This variation provides a route to C1-substituted isoquinolines. thermofisher.com The general applicability of the Pomeranz-Fritsch reaction allows for the synthesis of isoquinoline derivatives with substitution patterns that can be challenging to obtain through other methods. organicreactions.org

Over the years, further modifications have been introduced to enhance the reaction's utility. The Bobbitt modification, for instance, involves the hydrogenation of the intermediate Schiff base before the acid-catalyzed cyclization, leading to the formation of 1,2,3,4-tetrahydroisoquinolines. thermofisher.comthermofisher.com

| Reaction | Starting Materials | Key Features | Typical Products |

| Pomeranz–Fritsch | Aromatic aldehyde, 2,2-dialkoxyethylamine | Acid-catalyzed cyclization | Substituted isoquinolines |

| Schlittler–Müller | Substituted benzylamine, glyoxal hemiacetal | Allows for C1-substitution | C1-substituted isoquinolines |

| Bobbitt Modification | Benzalaminoacetal (followed by hydrogenation) | In situ hydrogenation of imine | 1,2,3,4-Tetrahydroisoquinolines |

Bischler–Napieralski Cyclization and Subsequent Reduction

The Bischler–Napieralski reaction is another cornerstone of isoquinoline synthesis, involving the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction yields a 3,4-dihydroisoquinoline (B110456) intermediate. wikipedia.orgorganic-chemistry.org

The mechanism is understood to proceed through an electrophilic aromatic substitution. wikipedia.orgnrochemistry.com The reactivity of the aromatic ring is crucial, with electron-donating groups, such as a methoxy (B1213986) group, facilitating the cyclization. nrochemistry.com For substrates lacking such activating groups, stronger conditions, like P₂O₅ in refluxing POCl₃, may be necessary. wikipedia.org

The initially formed 3,4-dihydroisoquinolines can be subsequently reduced to afford 1,2,3,4-tetrahydroisoquinolines or oxidized to furnish the fully aromatic isoquinoline ring system. wikipedia.org This two-step sequence provides a versatile entry point to a wide array of isoquinoline derivatives. The choice of reducing or oxidizing agent allows for controlled access to different oxidation states of the heterocyclic core.

Multicomponent Reactions (MCRs) and Cascade Reactions

Modern synthetic chemistry has seen a shift towards more efficient and atom-economical processes. Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, and cascade reactions, involving a series of intramolecular transformations, have emerged as powerful tools for the rapid construction of complex molecules like substituted isoquinolines.

Ugi-Type Postcyclization Strategies

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide-like adduct. This reaction has been ingeniously coupled with subsequent cyclization steps to generate diverse heterocyclic scaffolds.

Specifically, Ugi adducts can be designed to undergo post-cyclization transformations to yield isoquinoline derivatives. For example, a strategy involving an Ugi reaction followed by an intramolecular Heck reaction has been successfully employed to construct isoquinoline frameworks. nih.gov Furthermore, the Pomeranz–Fritsch and Schlittler–Müller reactions have been successfully integrated into a post-Ugi cyclization strategy. nih.govacs.org This approach utilizes orthogonally protected aminoacetaldehyde diethyl acetal (B89532) and complementary electron-rich building blocks to generate a variety of scaffolds, including isoquinolines, in moderate to good yields. nih.govacs.org This combination of MCRs with classic cyclizations provides a convergent and expedited route to structurally diverse compounds. nih.gov

Metal-Catalyzed Cascade Reaction Methodologies (e.g., Copper-Catalyzed, Rhodium-Catalyzed)

Transition metal-catalyzed reactions have revolutionized organic synthesis, and the construction of isoquinolines is no exception. Copper and rhodium catalysts, in particular, have been instrumental in developing novel cascade reactions.

Copper-Catalyzed Reactions: Copper catalysts have been employed in various cascade reactions to synthesize isoquinolines and related heterocycles. One approach involves a copper-catalyzed domino three-component reaction of terminal alkynes, 2-bromoaryl aldehydes or ketones, and acetamide (B32628). acs.org This process proceeds through a sequence of Sonogashira coupling, condensation, and cyclization steps. acs.org Another notable copper-catalyzed method is the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, which can selectively produce isoquinolines or isoquinoline N-oxides. nih.gov This method has been applied to the total synthesis of the isoquinoline alkaloid moxaverine. nih.gov Additionally, copper-catalyzed cascade reactions have been developed for the synthesis of quinazoline (B50416) derivatives, which share a similar heterocyclic core. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts have proven highly effective in C-H activation/annulation cascades for isoquinoline synthesis. A general method involves the oxidative coupling of aryl aldimines with internal alkynes, catalyzed by a rhodium complex, to afford 3,4-disubstituted isoquinolines in good yields and with high regioselectivity. acs.orgnih.gov Mechanistic studies suggest that the C-N bond formation occurs via reductive elimination from a rhodium(III) species. nih.gov Another rhodium-catalyzed approach involves the annulation of N-methoxybenzamides with diazo compounds, proceeding through a tandem C-H activation, cyclization, and condensation sequence to yield isoquinolones with excellent regioselectivity. nih.govsigmaaldrich.com

| Catalyst | Reaction Type | Starting Materials | Key Features |

| Copper | Domino Three-Component | Terminal alkynes, 2-bromoaryl aldehydes/ketones, acetamide | Palladium and ligand-free, uses acetamide as nitrogen source. acs.org |

| Copper | Intramolecular Cyclization | (E)-2-alkynylaryl oxime derivatives | Performed in water, selective for isoquinolines or N-oxides. nih.gov |

| Rhodium | Oxidative Cross-Coupling/Cyclization | Aryl aldimines, internal alkynes | High regioselectivity for 3,4-disubstituted isoquinolines. acs.orgnih.gov |

| Rhodium | C-H Activation/Annulation | N-methoxybenzamides, diazo compounds | Mild conditions, excellent regioselectivity for isoquinolones. nih.govsigmaaldrich.com |

Regioselective and Stereoselective Synthetic Pathways

The biological activity of isoquinoline derivatives is often highly dependent on the specific arrangement of substituents around the heterocyclic core. Therefore, the development of synthetic methods that allow for precise control over regioselectivity (the position of substituents) and stereoselectivity (the three-dimensional arrangement of atoms) is of paramount importance.

Regioselective Synthesis: Many modern synthetic methods for isoquinolines offer a high degree of regiocontrol. For instance, rhodium(III)-catalyzed C-H activation and annulation reactions have been shown to provide multisubstituted isoquinolones and pyridones with excellent regioselectivities. nih.govsigmaaldrich.com Similarly, palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with allenoates affords 3,4-substituted hydroisoquinolones with high regioselectivity. mdpi.com The choice of catalyst and directing group can be crucial in dictating the outcome of these reactions. For example, a regioselective HAT-promoted hydrosilylation of isoquinolines has been shown to favor silylation at the C7-position. nih.gov

Stereoselective Synthesis: The synthesis of chiral isoquinoline alkaloids, where one or more stereocenters are present, has been a long-standing challenge. acs.org Asymmetric synthesis strategies often rely on the use of chiral auxiliaries, chiral catalysts, or the incorporation of chiral building blocks derived from natural sources like amino acids. clockss.orgacs.org For instance, the Pictet-Spengler reaction has been widely explored for the asymmetric synthesis of isoquinoline alkaloids. nih.gov The Bischler-Napieralski reaction can also be adapted for stereoselective synthesis by using chiral reducing agents to stereoselectively reduce the C=N double bond of the 3,4-dihydroisoquinoline intermediate. clockss.org More recently, stereoselective methods for constructing fused and spirocyclic heterocyclic systems from isoquinolinium salts have been developed, often proceeding through cycloaddition reactions. rsc.org The diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved by combining the Petasis reaction with a Pomeranz–Fritsch–Bobbitt cyclization, using a chiral amine to direct the stereochemical outcome. mdpi.com

Diastereoselective Approaches to Tetrahydroisoquinoline Carboxylic Acid Derivatives

A significant strategy for synthesizing chiral tetrahydroisoquinoline carboxylic acids involves the diastereoselective combination of established reactions. One such approach is the coupling of the Petasis reaction with a Pomeranz–Fritsch–Bobbitt cyclization. This method has been successfully applied to the synthesis of analogues like (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. nih.govorganic-chemistry.orgacs.org

The process begins with the Petasis reaction, a multi-component reaction involving an amine, a boronic acid, and glyoxylic acid. nih.gov The stereochemical outcome of this synthesis is controlled by a chiral amine, such as (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol. nih.govacs.org This reaction yields diastereomeric morpholinone derivatives, which can be separated. nih.gov The purified diastereomer is then subjected to Pomeranz–Fritsch–Bobbitt cyclization to form the tetrahydroisoquinoline core. nih.govorganic-chemistry.org This classical method is a cornerstone for creating the fundamental structure of these complex molecules. organic-chemistry.orgacs.org

| Reaction Sequence | Key Components & Reactions | Outcome |

| Step 1 | Petasis Reaction | Formation of diastereomeric morpholinone derivatives. |

| Chiral Director | (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol | Directs the stereoselectivity of the synthesis. nih.govacs.org |

| Step 2 | Separation of Diastereomers | Isolation of the desired pure stereoisomer. |

| Step 3 | Pomeranz–Fritsch–Bobbitt Cyclization | Transformation into the target tetrahydroisoquinoline-1-carboxylic acid. nih.govorganic-chemistry.org |

This synthetic route highlights a powerful method for achieving high diastereoselectivity in the formation of complex, biologically relevant tetrahydroisoquinoline carboxylic acids. researchgate.net

Enantioselective Synthesis Considerations

Enantioselective synthesis is crucial for producing specific stereoisomers of isoquinoline derivatives. The primary consideration in the strategy described above is the choice of the chiral auxiliary. For instance, the use of (R)-phenylglycinol derivatives as the chiral amine component in the Petasis reaction is a key factor in directing the stereochemistry of the entire synthesis. nih.govacs.org This approach leads to the formation of a chiral oxazinone derivative, which serves as a rigid substrate for the subsequent cyclization, effectively transferring the initial chirality to the final product. nih.gov

Alternative strategies for achieving enantioselectivity in related heterocyclic systems include the use of chiral catalysts. For example, catalytic enantioselective 1,3-dipolar cycloadditions and asymmetric phase transfer catalysis have been employed for the synthesis of 2-pyrazolines, demonstrating the power of catalysis in creating enantioenriched heterocyclic scaffolds. rsc.org Similarly, a one-pot double allylic alkylation of a glycine (B1666218) imine analog, using a chinchonidine-derived catalyst under phase transfer conditions, has been developed for the enantioselective preparation of 4-substituted proline scaffolds. masterorganicchemistry.com These principles of using chiral catalysts or auxiliaries are central to the enantioselective synthesis of complex molecules like 6-methoxyisoquinoline-5-carboxylic acid.

Derivatization and Functionalization Strategies

Once the core isoquinoline carboxylic acid structure is obtained, it can be further modified through various derivatization and functionalization reactions to produce a range of analogues, such as esters and amides.

Esterification and Subsequent Hydrolysis

The carboxylic acid group of isoquinoline carboxylic acids can be readily converted to an ester through processes like the Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄), to form the corresponding ester and water. youtube.com The reaction is an equilibrium, and often the alcohol is used in large excess to drive the reaction towards the ester product. youtube.com

Conversely, the ester can be converted back to the carboxylic acid via hydrolysis. This is typically achieved by treating the ester with an aqueous base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification. nih.gov For example, the saponification of an ester can be carried out using a solution of potassium hydroxide in methanol (B129727) to yield the free carboxylic acid. nih.gov

| Reaction | Reagents | Product |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester derivative |

| Hydrolysis | Aqueous Base (e.g., KOH, NaOH) followed by Acid | Carboxylic Acid |

Amination and Substitution Reactions

The carboxylic acid functional group can also be converted into an amide. A common method involves activating the carboxylic acid, for instance, by converting it to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). masterorganicchemistry.com This activated intermediate then readily reacts with a primary or secondary amine to form the desired amide. masterorganicchemistry.com

Alternatively, direct amidation can be achieved using coupling reagents that facilitate the condensation of a carboxylic acid and an amine under milder conditions. masterorganicchemistry.comnih.gov Reagents such as titanium tetrachloride (TiCl₄) have been shown to mediate the direct condensation of a wide range of carboxylic acids and amines to provide the corresponding amides in good yields. nih.gov While classical condensation reactions are possible, they often require less favorable conditions compared to modern catalytic methods. researchgate.net Palladium-catalyzed aminocarbonylation of halo-isoquinolines represents another advanced method for synthesizing isoquinoline-1-carboxamides. researchgate.net The nucleophilic substitution reaction is a fundamental process in isoquinoline chemistry, with amination occurring at the C1 position when the ring is attacked by a nucleophile like the amide anion (from sodamide). youtube.com

Computational Chemistry and Theoretical Investigations of 6 Methoxyisoquinoline 5 Carboxylic Acid

Quantum Mechanical Studies

Quantum mechanical methods are foundational to computational chemistry, describing the electronic structure and properties of molecules based on the principles of quantum mechanics. nih.gov These calculations help in understanding molecular geometry, orbital energies, and charge distributions. jmchemsci.com

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. jmchemsci.com It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. nih.gov DFT is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties. core.ac.uk

For a molecule such as 6-Methoxyisoquinoline-5-carboxylic acid, DFT calculations, often using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(2d,p), would be used to optimize the molecular geometry to its lowest energy state. nih.gov These calculations yield critical data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. researchgate.net A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.

Table 1: Representative DFT-Calculated Parameters for Aromatic Carboxylic Acids This table illustrates typical parameters obtained from DFT calculations on related compounds, as specific data for 6-Methoxyisoquinoline-5-carboxylic acid is not available.

| Parameter | Typical Value Range/Observation | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.0 to 5.0 Debye | Measures molecular polarity |

Data is generalized from studies on similar aromatic structures and is for illustrative purposes only.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. nih.gov It provides a description of the wavefunction in terms of localized, classical Lewis structures. wisc.edu The analysis involves examining the interactions between filled (donor) and vacant (acceptor) NBOs. The stabilization energy E(2) associated with these interactions quantifies the delocalization of electron density. nih.gov

In the context of 6-Methoxyisoquinoline-5-carboxylic acid, NBO analysis would reveal significant intramolecular interactions. Key interactions would likely include:

π → π * interactions within the isoquinoline (B145761) ring system, contributing to its aromatic stability.

n → π * interactions involving the lone pairs (n) on the oxygen atoms of the methoxy (B1213986) and carboxylic acid groups and the antibonding (π*) orbitals of the aromatic ring. nih.gov These interactions are crucial for understanding the electronic communication between the substituents and the ring.

A higher E(2) value for an interaction signifies a more intense interaction between the electron donor and acceptor, indicating greater electron delocalization and molecular stability. nih.gov

Molecular Dynamics and Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. researchgate.net

For 6-Methoxyisoquinoline-5-carboxylic acid, molecular docking simulations could be performed against a relevant protein target to assess its potential as an inhibitor. nih.govrsc.org The simulation would identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues in the protein's active site. rsc.org

Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the ligand-receptor complex over time. nih.govfrontiersin.org MD simulations model the atomic movements of the system, providing insights into the conformational changes and the dynamic behavior of the complex, thus validating the stability of the predicted binding mode. rsc.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Predictions

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental in medicinal chemistry for optimizing lead compounds. nih.gov SAR links specific structural features of a molecule to its biological activity, while SPR connects the structure to its physicochemical properties. nih.govnih.gov

For 6-Methoxyisoquinoline-5-carboxylic acid, SAR studies would involve synthesizing and testing analogues to determine how modifications to the molecule affect its biological activity. For instance, altering the position of the methoxy group or replacing the carboxylic acid with an isostere could dramatically impact its interaction with a biological target. researchgate.netnih.gov SPR analysis provides a systematic assessment of how such structural changes influence key physicochemical properties like acidity (pKa), lipophilicity (logP), and permeability, which are critical for a molecule's pharmacokinetic profile. nih.gov

Vibrational Spectroscopy Analysis (Computational and Experimental Correlation)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. mdpi.comresearchgate.net When combined with computational methods like DFT, it becomes a powerful tool for structural elucidation. nih.govmdpi.com

Theoretical vibrational frequencies for 6-Methoxyisoquinoline-5-carboxylic acid can be calculated using DFT. researchgate.net These computed frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental FT-IR and Raman spectra. researchgate.net This correlation allows for the unambiguous assignment of observed spectral bands to specific vibrational modes, such as the C=O stretch of the carboxylic acid, the C-O stretch of the methoxy group, and the various C-H and C=C stretching and bending modes of the isoquinoline ring. nih.govsemanticscholar.org Discrepancies and agreements between the computed and experimental spectra can confirm the molecular structure and provide evidence of intermolecular interactions, such as hydrogen bonding. mdpi.com

Mechanistic Studies of Biological Interactions for 6 Methoxyisoquinoline 5 Carboxylic Acid Derivatives

Enzyme Inhibition and Receptor Modulation Mechanisms

The ability of 6-methoxyisoquinoline-5-carboxylic acid derivatives to interact with and modulate the function of enzymes and receptors is a cornerstone of their therapeutic potential. The core structure, featuring a nitrogen-containing heterocyclic ring system and a carboxylic acid group, is well-suited for engaging with the active or allosteric sites of various protein targets.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: A key mechanism of action for derivatives of isoquinoline-5-carboxylic acid is the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-2. These enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy. Isoquinolin-1-ones bearing a carboxylic acid group at the 5-position have been specifically designed as selective inhibitors of PARP-2. mdpi.com The mechanism involves the isoquinolinone core mimicking the nicotinamide (B372718) portion of the NAD+ cofactor, which binds to the enzyme's catalytic domain. The carboxylic acid moiety at the 5-position plays a critical role in establishing selectivity and binding affinity, interacting with specific amino acid residues within the active site. mdpi.comnih.gov This competitive inhibition of NAD+ binding prevents the synthesis of poly(ADP-ribose) chains, thereby disrupting DNA single-strand break repair. In cells with existing DNA repair defects, such as those with BRCA mutations, this enzymatic inhibition leads to synthetic lethality and cell death. nih.gov

Kinase Inhibition: The isoquinoline (B145761) and related quinoline (B57606) scaffolds are recognized as "privileged structures" in the development of protein kinase inhibitors. nih.gov Kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives have been shown to inhibit several types of kinases through various binding modes.

Tyrosine Kinase Inhibition: Derivatives of the related 6-methoxyquinoline (B18371) structure have been developed as selective inhibitors of the c-Met kinase, a receptor tyrosine kinase often implicated in tumor metastasis. nih.gov The binding mechanism typically involves the heterocyclic ring system lodging deep within the ATP-binding pocket, forming crucial hydrogen bonds with the "hinge" region of the kinase domain. nih.govnih.gov The methoxy (B1213986) group can form additional interactions that enhance potency and selectivity.

Other Kinase Targets: By modifying the core structure, derivatives can be tailored to inhibit other kinases. For instance, 6,7-dimethoxyquinazoline (B1622564) analogues are potent inhibitors of the histone methyltransferase G9a, where the dimethoxy groups are critical for activity. mdpi.com Furthermore, hybrids of quercetin (B1663063) and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) have demonstrated enhanced inhibitory activity against Na+, K+-ATPase, an enzyme involved in ion transport and cell signaling. frontiersin.org

The general mechanism for kinase inhibition by these ATP-competitive compounds involves blocking the binding of ATP to the kinase's active site, which prevents the phosphorylation of substrate proteins and disrupts downstream signaling pathways. nih.gov

| Derivative Class | Target Enzyme | IC50 Value | Source(s) |

| 5-Benzamidoisoquinolin-1-one | PARP-2 | 0.28 µM | mdpi.com |

| 5-(2-Carboxyethyl)isoquinolin-1-one | PARP-2 | 0.81 µM | mdpi.com |

| Quercetin-6,7-dimethoxy-THIQ hybrid | Na+, K+-ATPase | 0.17 µM | frontiersin.org |

| 4-Anilinoquinazoline derivative | VEGFR-2 | 0.016 µM | researchgate.net |

| 6,7-dimethoxyquinazoline analogue | G9a | Not Specified | mdpi.com |

Anti-Pathogen Action Mechanisms (e.g., Antibacterial, Antifungal, Antiviral)

Beyond their effects on human enzymes, isoquinoline derivatives exhibit a range of mechanisms for combating pathogenic microorganisms.

The bacterial cell wall is a vital structure, and its synthesis is a well-established target for antibiotics. Certain alkynyl isoquinoline derivatives have been shown to perturb the cell wall biosynthesis of Staphylococcus aureus. mdpi.com Macromolecule biosynthesis assays revealed that these compounds significantly inhibit the incorporation of N-acetylglucosamine, a key precursor for peptidoglycan synthesis. mdpi.com By disrupting this pathway, the derivatives compromise the structural integrity of the bacterial cell wall, leading to cell lysis and a bactericidal effect. This mechanism is particularly effective against Gram-positive bacteria, which possess a thick, exposed peptidoglycan layer. nih.gov

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This system regulates virulence factor production and biofilm formation, making it an attractive anti-pathogenic target. nih.govfrontiersin.org Isoquinoline alkaloids, such as those found in Berberis species, have been identified as inhibitors of QS systems. nih.gov The mechanism involves interfering with the components of the QS circuit, such as the synthesis of signal molecules (e.g., autoinducers) or the interaction between these signals and their cognate receptors. nih.govmdpi.com By disrupting this communication, these compounds can effectively disarm pathogens, reducing their virulence without necessarily killing them, which may reduce the selective pressure for resistance development. nih.gov

The cell membrane is critical for maintaining cellular homeostasis and energy gradients. Isoquinoline alkaloids can exert their anti-pathogen effects by altering the properties of cellular membranes. nih.govnih.gov In fungi, certain plant-derived isoquinoline alkaloids like sanguinarine (B192314) and chelerythrine (B190780) act as potent inhibitors of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, these compounds disrupt membrane fluidity and integrity, leading to increased permeability and ultimately, cell death. nih.gov Similarly, against bacteria, some isoquinoline alkaloids can increase the permeability of the bacterial membrane, dissipating crucial ion gradients and impairing cellular functions. nih.gov

In the context of antiviral activity, isoquinolone derivatives have been identified as inhibitors of the influenza virus polymerase, an enzyme complex essential for viral RNA replication. nih.gov This inhibition effectively suppresses viral replication within host cells, highlighting another facet of their anti-pathogen action. nih.gov

Modulation of Cellular Resistance Mechanisms (e.g., Multidrug Resistance Reversal via Efflux Pump Inhibition)

A significant challenge in both cancer chemotherapy and infectious disease treatment is the development of multidrug resistance (MDR). One of the primary mechanisms of MDR is the overexpression of efflux pumps, which are membrane proteins that actively transport therapeutic agents out of the cell, reducing their intracellular concentration and efficacy. Derivatives of the isoquinoline and quinoline scaffolds have been extensively investigated as efflux pump inhibitors (EPIs). nih.govyoutube.com

The primary mechanism involves the direct inhibition of efflux pumps such as P-glycoprotein (P-gp) in cancer cells and the NorA pump in bacteria like S. aureus. frontiersin.orgacs.org Quinoline-based compounds can reverse P-gp-mediated MDR by inhibiting the pump's transport function. mdpi.comfrontiersin.org Mechanistic studies indicate that these inhibitors can act as competitive substrates, binding to the pump's drug-binding pocket and preventing the efflux of chemotherapeutic agents. nih.gov Some quinoline derivatives stimulate the ATPase activity of P-gp, suggesting they interact with the pump in a way that uncouples ATP hydrolysis from substrate transport, effectively jamming the pump. frontiersin.org

Similarly, in bacteria, 2-phenylquinoline (B181262) derivatives are potent inhibitors of the NorA efflux pump. acs.org By blocking this pump, they restore the susceptibility of resistant bacterial strains to antibiotics like ciprofloxacin. acs.orgnih.gov This synergistic effect makes these derivatives valuable as "resistance breakers" that can rejuvenate the efficacy of existing antibiotics. nih.gov

| Derivative/Compound | Target Pump | Target Organism/Cell | Reversal of Resistance To | Source(s) |

| YS-7a (Quinoline derivative) | P-glycoprotein (P-gp) | Human cancer cells | Vincristine | frontiersin.org |

| 160a (Quinoline derivative) | P-glycoprotein (P-gp) | Human cancer cells | Doxorubicin | nih.govmdpi.com |

| 2-phenyl-4-hydroxyquinoline (28f) | NorA | S. aureus | Ciprofloxacin | acs.org |

| 4-methoxy-2-(4-propoxyphenyl)quinoline | NorA | S. aureus | Ethidium Bromide | acs.org |

| Nilotinib | NorA | S. aureus | Ciprofloxacin | nih.gov |

Intermolecular Interactions and Biological Target Engagement

The efficacy of 6-methoxyisoquinoline-5-carboxylic acid derivatives is fundamentally determined by their ability to engage with biological targets through specific intermolecular interactions. Molecular modeling and X-ray crystallography studies of related compounds have provided insights into these binding events. nih.govnih.govacs.org

For kinase inhibitors , binding typically occurs within the ATP-binding cleft. The isoquinoline ring system acts as a scaffold that mimics the adenine (B156593) ring of ATP. nih.gov It forms one or more hydrogen bonds with the backbone amide and carbonyl groups of the "hinge" region residues, which is a critical anchoring interaction. nih.gov Depending on the kinase conformation ("DFG-in" or "DFG-out"), these inhibitors are classified as Type I or Type II. researchgate.netacs.org Type II inhibitors, for example, extend from the ATP pocket into an adjacent allosteric site, often making additional hydrophobic and hydrogen bond interactions that can confer greater selectivity. acs.org

In the case of PARP inhibitors , the isoquinolinone core fits into the nicotinamide-binding pocket of the catalytic domain. mdpi.com Crystal structures of related inhibitors show that the lactam carbonyl group forms key hydrogen bonds with backbone nitrogens of Glycine (B1666218) and Serine residues in the active site. The carboxylic acid group at the 5-position can form additional hydrogen bonds or electrostatic interactions with nearby residues, enhancing binding affinity and contributing to isoform selectivity. mdpi.comnih.gov

For P-glycoprotein inhibitors , molecular docking studies predict that quinoline derivatives bind within the large, hydrophobic transmembrane drug-binding pocket. frontiersin.org Interactions are primarily hydrophobic and van der Waals forces with nonpolar amino acid residues. For one quinoline derivative, key predicted interacting residues included SER270, VAL273, VAL274, ILE354, VAL357, and PHE390, highlighting a specific binding locus within the pump. frontiersin.org The ability of the ligand to establish these interactions prevents the binding and subsequent transport of cytotoxic drugs.

Biosynthetic Precursors and Metabolic Pathway Perturbations Involving Carboxylic Acids

The biosynthetic origins of the vast family of isoquinoline alkaloids are rooted in primary metabolism, with the amino acid L-tyrosine serving as the principal precursor. kegg.jpegpat.comthieme-connect.comnih.govnih.gov The metabolic pathway leading to the core isoquinoline structure is a well-established cascade of enzymatic reactions. This process begins with the conversion of tyrosine into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. The subsequent condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), forms the foundational 1-benzylisoquinoline (B1618099) scaffold. researchgate.netnumberanalytics.com

From this central point, a diverse array of isoquinoline alkaloids is generated through the actions of various enzymes, including methyltransferases, oxidoreductases, and cytochromes P450, which modify the basic structure. nih.govnih.gov A pivotal intermediate in many of these branching pathways is (S)-reticuline. kegg.jpresearchgate.net The specific enzymatic modifications of the isoquinoline core, including the introduction of methoxy and carboxylic acid groups, are critical in determining the final structure and biological activity of the resulting alkaloid. While L-tyrosine is the overwhelmingly common precursor, it is noteworthy that alternative biosynthetic routes exist, such as the use of tryptophan for the production of certain isoquinolinequinone alkaloids in bacteria. nih.govacs.org

Although direct studies on the metabolic perturbations caused by derivatives of 6-methoxyisoquinoline-5-carboxylic acid are not extensively documented, research on structurally related isoquinoline carboxylic acid derivatives provides significant insights into their potential biological effects and interactions with metabolic pathways. For instance, a derivative, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1), has been shown to exhibit notable antiproliferative effects in hepatocellular carcinoma models. nih.gov Investigations into its mechanism revealed a capacity to induce significant metabolic perturbations, restoring the normal architecture of liver tissues. nih.gov This suggests that derivatives of the 6-methoxyisoquinoline-5-carboxylic acid scaffold could similarly interact with and modulate key metabolic pathways.

The general biosynthetic pathway for isoquinoline alkaloids involves a series of key enzymatic steps, as detailed in the table below.

| Enzyme | Abbreviation | Function in Isoquinoline Alkaloid Biosynthesis |

| Tyrosine Aminotransferase | TyrAT | Catalyzes the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid, a precursor to the benzyl (B1604629) component of the isoquinoline skeleton. nih.gov |

| Tyrosine/Dopa Decarboxylase | TYDC | Catalyzes the decarboxylation of tyrosine to tyramine, a precursor to the isoquinoline ring component. numberanalytics.com |

| Norcoclaurine Synthase | NCS | Catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form the central isoquinoline scaffold, (S)-norcoclaurine. numberanalytics.com |

| Norcoclaurine 6-O-methyltransferase | 6OMT | Methylates the 6-hydroxyl group of (S)-norcoclaurine. researchgate.net |

| Coclaurine (B195748) N-methyltransferase | CNMT | Catalyzes the N-methylation of coclaurine to form N-methylcoclaurine. researchgate.netnumberanalytics.com |

| N-methylcoclaurine 3'-hydroxylase | MCH | A cytochrome P450 enzyme that hydroxylates N-methylcoclaurine at the 3' position. researchgate.net |

| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'OMT | Methylates the 4'-hydroxyl group, leading to the formation of the key intermediate, (S)-reticuline. researchgate.net |

This foundational knowledge of the biosynthesis of isoquinoline alkaloids provides a framework for understanding how derivatives of compounds like 6-methoxyisoquinoline-5-carboxylic acid might be produced in nature or through synthetic biology and how they might interact with and perturb cellular metabolic pathways. nih.govnih.govresearchgate.net

Advanced Analytical Methodologies for Research on 6 Methoxyisoquinoline 5 Carboxylic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and properties of 6-Methoxyisoquinoline-5-carboxylic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the atomic arrangement, while Surface-Enhanced Raman Spectroscopy (SERS) can offer insights into molecular orientation on surfaces.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of 6-Methoxyisoquinoline-5-carboxylic acid. Both ¹H and ¹³C NMR provide unique insights into the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The acidic proton of the carboxylic acid group is typically the most deshielded, appearing as a broad singlet in the downfield region of 10-12 ppm. libretexts.org Protons on the isoquinoline (B145761) ring system will appear in the aromatic region (approximately 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns determined by their position relative to the nitrogen atom and the electron-donating methoxy (B1213986) group and electron-withdrawing carboxylic acid group. The methoxy group protons will present as a sharp singlet, typically around 4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid is highly deshielded, with a characteristic chemical shift in the range of 160-180 ppm. libretexts.org The carbons of the isoquinoline ring appear between 110-160 ppm, while the methoxy carbon signal is found further upfield, generally between 55-65 ppm. researchgate.net Analysis of related isoquinoline structures can help in the precise assignment of these signals. rsc.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 6-Methoxyisoquinoline-5-carboxylic acid This table presents expected chemical shift (δ) ranges based on typical values for the functional groups. Actual values may vary depending on the solvent and experimental conditions.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad singlet, exchangeable with D₂O. libretexts.org |

| ¹H | Isoquinoline Ring (Ar-H) | 7.0 - 9.0 | Multiple signals (doublets, triplets, etc.) depending on position and coupling. |

| ¹H | Methoxy (-OCH₃) | ~4.0 | Sharp singlet. |

| ¹³C | Carboxylic Acid (-COOH) | 160 - 180 | Signal for the carbonyl carbon. libretexts.org |

| ¹³C | Isoquinoline Ring (Ar-C) | 110 - 160 | Multiple signals for the nine aromatic carbons. |

| ¹³C | Methoxy (-OCH₃) | 55 - 65 | Single peak for the methoxy carbon. researchgate.net |

Surface-Enhanced Raman Spectroscopy (SERS) for Orientation Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for studying the adsorption and orientation of molecules on metallic surfaces. While specific SERS studies on 6-Methoxyisoquinoline-5-carboxylic acid are not prevalent, the methodology can be inferred from studies on analogous molecules like indole-carboxylic acids. mdpi.com

The technique involves adsorbing the analyte onto a nanostructured metal surface (typically silver or gold). The interaction with the surface plasmons of the metal dramatically enhances the Raman signal of the molecule. By analyzing which vibrational modes are enhanced, one can deduce the molecule's orientation relative to the surface. For 6-Methoxyisoquinoline-5-carboxylic acid, one would expect the molecule to bind to a silver surface via the carboxylate group (-COO⁻). If the isoquinoline ring system is oriented perpendicular to the surface, the out-of-plane bending modes would show significant enhancement. Conversely, a parallel orientation would lead to a greater enhancement of the in-plane ring stretching vibrations. This information is crucial for applications in sensor development and understanding interfacial chemistry.

Chromatographic Separation and Detection

Chromatographic techniques are vital for the separation, isolation, and quantification of 6-Methoxyisoquinoline-5-carboxylic acid from reaction mixtures or biological samples. The choice of method depends on the sample complexity, the required sensitivity, and the physicochemical properties of the compound.

Liquid Chromatography (LC) Techniques (e.g., HPLC, UPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for the analysis of non-volatile compounds like 6-Methoxyisoquinoline-5-carboxylic acid. bldpharm.com

A typical approach would utilize a reversed-phase column (e.g., C18 or Phenyl). chromatographyonline.com The mobile phase would likely consist of an aqueous component, often buffered or acidified (e.g., with formic acid or ammonium (B1175870) acetate), and an organic modifier like acetonitrile (B52724) or methanol (B129727). chromforum.org Detection is readily achieved using a UV detector, as the isoquinoline ring system is a strong chromophore.

For more selective and sensitive detection, especially in complex matrices, LC can be coupled with Mass Spectrometry (LC-MS). bldpharm.combldpharm.com Using an electrospray ionization (ESI) source, 6-Methoxyisoquinoline-5-carboxylic acid would be expected to ionize efficiently in negative ion mode [M-H]⁻ due to the acidic nature of the carboxylic acid group. chromforum.org This allows for quantification at very low concentrations and provides mass information that confirms the identity of the compound. nih.gov

Table 2: Typical Liquid Chromatography Parameters for Analysis

| Parameter | Typical Condition | Rationale/Notes |

|---|---|---|

| Technique | Reversed-Phase HPLC/UPLC | Well-suited for polar aromatic compounds. |

| Stationary Phase (Column) | C18, C8, or Phenyl | Provides good retention and selectivity for aromatic acids. chromatographyonline.com |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate buffer | Controls pH and improves peak shape. chromforum.org |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound. |

| Detection | UV-Vis (e.g., at 254 nm or 280 nm) or Mass Spectrometry (ESI-) | Aromatic system allows for UV detection; carboxylic acid is ideal for ESI- detection. chromforum.org |

Gas Chromatography (GC) and Capillary Electrophoresis (CE)

Gas Chromatography (GC): Direct analysis of 6-Methoxyisoquinoline-5-carboxylic acid by GC is challenging due to its low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and column adsorption. sigmaaldrich.com Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile and less polar ester, for example, a methyl ester. chromforum.org This can be achieved using reagents like diazomethane (B1218177) or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst. Once derivatized, the compound can be analyzed on a mid-polarity capillary column.

Capillary Electrophoresis (CE): CE is an excellent alternative for the analysis of charged species. stanford.edu As an acid, 6-Methoxyisoquinoline-5-carboxylic acid will be negatively charged at neutral or basic pH, making it suitable for CE analysis. The separation is based on the charge-to-size ratio of the analyte. The technique offers high separation efficiency and requires minimal sample volume. The use of chiral selectors, such as (+)-(18-crown-6)-tetracarboxylic acid, in the running buffer can also enable the separation of enantiomers if the compound is chiral or part of a chiral separation study. nih.gov

Sample Preparation and Derivatization Strategies for Complex Matrices

Analyzing 6-Methoxyisoquinoline-5-carboxylic acid in complex matrices such as plasma, urine, or environmental water requires effective sample preparation to remove interferences and concentrate the analyte. researchgate.net

Common sample preparation techniques include:

Protein Precipitation: For biological samples like plasma, proteins can be precipitated using organic solvents (e.g., acetonitrile) or acids (e.g., trichloroacetic acid). researchgate.net

Liquid-Liquid Extraction (LLE): The analyte can be extracted from an aqueous sample into an immiscible organic solvent after adjusting the pH. By acidifying the sample, the carboxylic acid becomes protonated and less polar, facilitating its transfer into an organic solvent like ethyl acetate.

Solid-Phase Extraction (SPE): This is a highly effective and common method. An ion-exchange sorbent (anion exchange) can be used to retain the negatively charged carboxylate, allowing neutral and basic interferences to be washed away. The analyte is then eluted by changing the pH or increasing the ionic strength of the eluting solvent.

Derivatization is a chemical modification strategy employed to enhance analytical performance. nih.gov For 6-Methoxyisoquinoline-5-carboxylic acid, derivatization is primarily used to:

Improve GC performance: As mentioned, esterification (e.g., methylation or silylation) increases volatility for GC analysis. chromforum.org

Enhance detection: For LC with fluorescence detection, the carboxylic acid can be reacted with a fluorescent labeling reagent to significantly improve sensitivity. nih.gov

Table 3: Derivatization Strategies for 6-Methoxyisoquinoline-5-carboxylic Acid

| Analytical Technique | Goal | Derivatization Reaction | Common Reagent(s) |

|---|---|---|---|

| Gas Chromatography (GC) | Increase Volatility | Esterification | Diazomethane, BF₃/Methanol, BSTFA (for silylation). chromforum.org |

| Liquid Chromatography (LC) | Enhance Detection (Fluorescence) | Amidation/Esterification with a fluorescent tag | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). nih.gov |

| LC-MS | Improve Ionization/Separation | Amidation | Aniline with a coupling agent like EDC. nih.gov |

Compound Index

Future Perspectives and Emerging Research Avenues for 6 Methoxyisoquinoline 5 Carboxylic Acid

Exploration of Novel Biological Targets

The isoquinoline (B145761) nucleus is a well-established "privileged scaffold" in drug discovery, known to interact with a wide range of biological targets. researchgate.netnih.gov While the specific targets of 6-methoxyisoquinoline-5-carboxylic acid are not yet fully elucidated, the activities of related compounds provide a rational basis for future investigations.

Research has shown that various isoquinoline derivatives exhibit potent biological effects. For instance, certain 2-aryl-8-methoxy-isoquinolin-1(2H)-one derivatives have been identified as novel inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov The isoquinoline framework has also been successfully used to develop potent microtubule inhibitors, which are crucial in anticancer treatments. chemrxiv.org Furthermore, synthetic tetrahydroisoquinoline derivatives have demonstrated inhibitory activity against enzymes like Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are important targets in oncology. nih.gov

Given these precedents, future research on 6-methoxyisoquinoline-5-carboxylic acid could logically explore its potential as an inhibitor of various kinases, such as EGFR, or its ability to interfere with microtubule dynamics. nih.govchemrxiv.org The presence of the carboxylic acid group suggests potential interactions with targets that have specific hydrogen bond donor/acceptor requirements in their binding sites. Investigating its activity against a broad panel of cancer-related enzymes and receptors could uncover novel therapeutic applications.

Development of Advanced and Sustainable Synthetic Methodologies

Modern organic synthesis is increasingly focused on developing efficient, cost-effective, and environmentally benign methods. Recent advances in the synthesis of isoquinolines offer numerous opportunities to produce 6-methoxyisoquinoline-5-carboxylic acid and its analogs in a more sustainable fashion. acs.orgorganic-chemistry.org

Advanced synthetic routes that could be adapted for this compound include:

Transition-Metal Catalysis: Palladium-catalyzed coupling reactions and rhodium(III)-catalyzed C-H bond activation are powerful tools for constructing the isoquinoline core with high precision and yield. researchgate.netorganic-chemistry.org These methods allow for the assembly of complex molecular architectures from simpler, readily available starting materials.

Multi-Component Reactions: Three-component reactions, such as the Doebner hydrogen-transfer reaction for quinoline-4-carboxylic acids, provide a streamlined approach to building molecular complexity in a single step, reducing waste and improving atom economy. acs.org Adapting such strategies for isoquinoline synthesis is a promising research avenue.

Catalyst-Free Methods: The development of synthetic protocols that proceed without a catalyst or at lower temperatures represents a significant step toward sustainability by reducing cost, reagent toxicity, and waste generation. organic-chemistry.org

Future research should focus on optimizing these modern synthetic strategies for the specific synthesis of 6-methoxyisoquinoline-5-carboxylic acid, with an emphasis on green chemistry principles such as using renewable starting materials, minimizing solvent use, and avoiding hazardous reagents. acs.orgresearchgate.net

Applications in Chemical Probe Design and Scaffold Optimization

The 6-methoxyisoquinoline-5-carboxylic acid structure is an excellent candidate for scaffold-based drug design. The isoquinoline core provides a rigid framework that can be systematically modified to explore structure-activity relationships (SAR) and optimize therapeutic properties.

Scaffold Hopping and Optimization: "Scaffold hopping" is a key strategy in medicinal chemistry where the core of a known active molecule is replaced with a different scaffold to discover new compounds with improved properties. nih.govchemrxiv.org The isoquinoline scaffold has been successfully used in this context to generate novel EGFR inhibitors and NorA efflux pump inhibitors. nih.govnih.gov The 6-methoxyisoquinoline-5-carboxylic acid scaffold can be used as a starting point for generating new libraries of compounds. The methoxy (B1213986) and carboxylic acid groups are ideal handles for chemical modification, allowing for the introduction of different functional groups to fine-tune binding affinity, selectivity, and pharmacokinetic properties.

Chemical Probe Development: A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that protein's function in cells and organisms. The development of high-quality probes is a significant discovery effort in itself. youtube.com 6-Methoxyisoquinoline-5-carboxylic acid could serve as the foundation for such probes. By attaching reporter tags (e.g., fluorescent dyes, biotin) to the carboxylic acid or by modifying the methoxy group, researchers can create tools to visualize the compound's localization within cells or to identify its binding partners through affinity-based proteomics.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, making it faster, cheaper, and more successful. nih.govnih.gov These computational tools can be applied at every stage of the development lifecycle for a compound like 6-methoxyisoquinoline-5-carboxylic acid.

Key Applications of AI/ML:

Target Identification: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate novel biological targets for which an isoquinoline-based inhibitor might be effective. nih.govdig.watch

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. nvidia.com For instance, a model could be trained on known kinase inhibitors and then tasked to generate novel isoquinoline structures, like derivatives of 6-methoxyisoquinoline-5-carboxylic acid, that are predicted to have high potency and selectivity for a specific target. youtube.com

Synthesis Prediction: AI can predict viable and efficient synthetic routes for complex molecules, saving significant time and resources in the lab. youtube.com This could help chemists develop the most effective way to produce 6-methoxyisoquinoline-5-carboxylic acid and its analogs.

Property Prediction: ML models can accurately predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of a molecule before it is even synthesized. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest likelihood of becoming successful drugs.

Q & A

Q. What safety protocols are critical when handling 6-Methoxyisoquinoline-5-carboxylic acid in aqueous or acidic environments?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation or dermal exposure. In acidic conditions, the compound may release CO₂; monitor pressure in sealed reactors. Neutralize waste with sodium bicarbonate before disposal. Follow OSHA guidelines and SDS recommendations for spill containment (e.g., absorb with vermiculite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.